2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-7(12)5-2-13-6(10-5)4-1-8-3-9-4/h1-3H,(H,8,9)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWMNASLGCGQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the imidazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the imidazole ring can be synthesized from glyoxal and ammonia, while the thiazole ring can be formed from α-haloketones and thiourea .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The thiazole ring can interact with various biological molecules, potentially disrupting their normal function. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The substituent at position 2 of the thiazole ring significantly influences biological activity and physicochemical properties:
Key Observations :
Functional Group Modifications
The carboxylic acid at position 4 is critical for solubility and target interactions. Comparisons with other acidic groups:
Key Observations :
- Tetrazole (as in CV-11974) mimics carboxylic acid’s ionization while offering resistance to enzymatic degradation .
Biological Activity
Overview of 2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid
This compound is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both imidazole and thiazole rings, which are known for their diverse pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity
Antimicrobial Activity:
Research indicates that compounds containing imidazole and thiazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound possess inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Properties:
Preliminary studies suggest that this compound may have anticancer potential. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
Anti-inflammatory Effects:
Some derivatives have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This property is particularly relevant in the context of chronic inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity against Staphylococcus aureus and Escherichia coli; showed significant inhibition at low concentrations. |
| Study 2 | Evaluated anticancer effects on HeLa cells; demonstrated a dose-dependent increase in apoptosis markers. |
| Study 3 | Assessed anti-inflammatory properties in a murine model; resulted in decreased levels of TNF-alpha and IL-6. |
The biological activity of this compound is believed to be linked to its ability to interact with various biological targets:
- Enzyme Inhibition: It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation: The compound might act on receptors related to inflammation and immune response.
Safety and Toxicology
While the compound shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that it may cause skin irritation and is harmful if ingested. Further toxicological evaluations are necessary to establish a safe therapeutic window.
Q & A
Basic Synthesis: What are the common synthetic routes for preparing 2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid?
The compound is typically synthesized via multicomponent reactions or cyclization strategies. For example, Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) enables efficient construction of the imidazo[2,1-b]thiazole core with yields exceeding 90% . Key steps include:
- Substrate preparation : Coupling imidazole derivatives (e.g., 5-aminoimidazole) with thiazole precursors.
- Cyclization : Acid-catalyzed or thermal cyclization to form the fused heterocyclic system.
- Purification : Column chromatography or recrystallization to isolate the product.
Advanced Synthesis: How can reaction conditions be optimized to improve yield and selectivity?
Optimization involves systematic variation of catalysts, solvents, and temperature. For instance:
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., Eaton’s reagent) enhance electrophilic aromatic substitution in solvent-free systems .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but increase side reactions; solvent-free conditions minimize byproducts .
- Temperature control : Reactions at 80–100°C balance kinetics and thermodynamics, avoiding decomposition.
Computational Modeling: Which density functional theory (DFT) methods are suitable for studying its electronic structure?
Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) and M06-2X are recommended for accurate thermochemical and electronic property predictions . Key steps:
- Geometry optimization : Use 6-31G(d,p) basis sets to minimize energy.
- Electronic analysis : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactivity.
- Benchmarking : Compare computed vibrational spectra (IR) with experimental data to validate models .
Spectral Characterization: What analytical techniques are critical for confirming its structure?
- NMR : and NMR identify proton environments and carbon connectivity. For example, the thiazole C4-carboxylic acid proton appears as a singlet near δ 8.2 ppm .
- FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm functional groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 222.04 for C₈H₆N₃O₂S) .
Crystallography: How can SHELX software aid in resolving crystal structure ambiguities?
SHELXL refines X-ray diffraction data by:
- Phase determination : Direct methods (SHELXS) generate initial models from heavy atom positions .
- Parameter adjustment : Isotropic/anisotropic displacement parameters optimize R-factors (<5% for high-resolution data).
- Validation : Check for missed symmetry (PLATON) and hydrogen bonding networks .
Biological Activity: What pharmacological properties are associated with its structural analogs?
Imidazo-thiazole derivatives exhibit:
- Anticancer activity : Inhibition of kinases (e.g., EGFR) via π-π stacking and hydrogen bonding with active sites .
- Antimicrobial effects : Disruption of bacterial cell membranes through cationic imidazole-thiazole interactions .
- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., -COOH at C4) enhance solubility and target binding .
Data Contradictions: How to resolve discrepancies between experimental and computational results?
- Functional validation : Test multiple DFT functionals (e.g., compare B3LYP vs. PBE0 atomization energies) .
- Basis set effects : Larger basis sets (e.g., def2-TZVP) reduce errors in electron correlation .
- Experimental replication : Repeat spectral measurements under controlled conditions (e.g., dry DMSO for NMR) .
Stability Assessment: What storage conditions prevent degradation?
- Temperature : Store at 2–8°C in sealed, amber vials to avoid light-induced decomposition .
- Desiccation : Use silica gel to prevent hydrolysis of the carboxylic acid group.
- Monitoring : Periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) detects degradation products .
Analog Design: How can molecular docking guide the development of bioactive derivatives?
- Target selection : Prioritize proteins with known imidazole/thiazole binding pockets (e.g., cytochrome P450).
- Docking protocols : Use AutoDock Vina with Lamarckian GA; validate poses via MD simulations .
- Modifications : Introduce substituents (e.g., -F, -CH₃) at C2 or C5 to enhance binding affinity .
Green Chemistry: Are solvent-free methods viable for large-scale synthesis?
Yes. Solvent-free Friedel-Crafts acylation reduces waste and energy use:
- Scalability : Kilogram-scale reactions achieve 90–96% yield with minimal purification .
- Catalyst recovery : Reuse Eaton’s reagent up to 3× without significant loss in activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
